Cas no 525-57-5 (3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-)

3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- is a heterocyclic compound featuring a fused pyridoindole core with a hydroxyl group at the 7-position and a methyl substituent at the 1-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The presence of the hydroxyl group enhances its reactivity for further functionalization, while the methyl group contributes to stability. Its rigid polycyclic framework is of interest in the development of bioactive molecules, particularly for targeting neurological and oncological pathways. The compound’s well-defined structure ensures reproducibility in research applications.
3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- structure
525-57-5 structure
Product name:3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-
CAS No:525-57-5
MF:C12H12N2O
Molecular Weight:200.23648
CID:368050
PubChem ID:3565

3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- 化学的及び物理的性質

名前と識別子

    • 3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-
    • HARMALOL
    • 11-Hydroxyharmalan
    • 3,4-dihydro-1-methyl-9H-pyrido[3,4-b]indol-7-ol
    • Einecs 208-375-4
    • Harmidol
    • Harmolol
    • NSC 72293
    • 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol
    • 1-methyl-2,3,4,9-tetrahydro-beta-carbolin-7-one;hydrate;hydrochloride
    • Prestwick3_000611
    • A1-00785
    • NSC72293
    • bmse000988
    • 2NQN80556Q
    • HARMALOLHCL
    • C06537
    • 1-methyl-3,4-dihydrobeta-carbolin-7-ol
    • 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol
    • SPBio_000631
    • 1-Methyl-4,9-dihydro-3H-?-carbolin-7-ol
    • NCGC00142520-01
    • 11-Hydroxyharmalan; NSC 72293
    • KBio2_006037
    • 3H-Pyrido[3,4-b]indol-7-ol, 4,9-dihydro-1-methyl-
    • DTXSID50894870
    • 2H-Pyrido[3,4-b]indol-7-ol, 3,4-dihydro-1-methyl-
    • CHEBI:27943
    • SCHEMBL15821030
    • NS00042837
    • BDBM60980
    • KBioSS_000901
    • Spectrum3_000721
    • 1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indol-7-one;hydrate;hydrochloride
    • RHVPEFQDYMMNSY-UHFFFAOYSA-N
    • HARMALOL [MI]
    • 3,4-DIHYDRO-1-METHYL-9H-PYRIDO(3,4-B)INDOL-7-OL
    • 3H-Pyrido[3, 4,9-dihydro-1-methyl-
    • Spectrum2_000556
    • SPBio_002761
    • 4,9-Dihydro-1-methyl-3H-pyrido(3,4-b)indol-7-ol
    • MFCD00152093
    • 3,4-Dihydro-7-hydroxy-1-methyl-b-carboline
    • IDI1_000998
    • DivK1c_000998
    • KBio3_001462
    • SMP1_000145
    • 525-57-5
    • DTXSID90975692
    • Prestwick2_000611
    • Prestwick1_000611
    • BRD-K14756138-310-03-0
    • 1-Methyl-2,3,4,9-tetrahydro-7H-pyrido[3,4-b]indol-7-one
    • bmse001010
    • NINDS_000998
    • SCHEMBL555401
    • TNP00138
    • NCI60_013481
    • NCGC00017249-02
    • BRD-K14756138-003-02-3
    • FT-0608067
    • AKOS005202957
    • BRD-K14756138-001-01-9
    • 1-Methyl-4,9-dihydro-3H-beta-carbolin-7-ol hydrochloride
    • CHEMBL129177
    • SMR001233258
    • FT-0626857
    • Prestwick0_000611
    • KBio1_000998
    • BPBio1_000598
    • KBioGR_001154
    • H-1108
    • 1-Methyl-4,9-dihydro-3H-beta-carbolin-7-ol
    • SR-01000636961-5
    • Spectrum4_000767
    • Q15138221
    • cid_16667410
    • Spectrum_000421
    • BDBM50132101
    • SR-01000636961
    • KBio2_003469
    • BSPBio_000542
    • MLS002153909
    • KBio2_000901
    • 6028-00-8
    • 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol, 9CI
    • BIDD:ER0514
    • NCGC00017249-01
    • Spectrum5_001307
    • SDCCGMLS-0066705.P001
    • 3,4-Dihydro-1-methyl-2H-Pyrido[3,4-b]indol-7-ol
    • NSC-72293
    • UNII-2NQN80556Q
    • 3H-Pyrido(3,4-b)indol-7-ol, 4,9-dihydro-1-methyl-
    • CRQDWQWZCNKKAC-UHFFFAOYSA-N
    • BSPBio_002242
    • DTXCID101324432
    • 4,9-Dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol; 11-Hydroxyharmalan; NSC 72293;
    • HARMALINE_met004
    • 3H-Pyrido(3,4-b)indol-7-ol, 4,9-dihydro-1-methyl-(8CI)(9CI)
    • STL565316
    • TS-09883
    • 1-methyl-4,9-dihydro-3H-pyrido(3,4-b)indol-7-ol
    • 3H-Pyrido(3,4-b)indol-7-ol, 4,9-dihydro-1-methyl-(8CI)
    • Harmalol hydrochloride dihydrate
    • インチ: InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3
    • InChIKey: RHVPEFQDYMMNSY-UHFFFAOYSA-N
    • SMILES: CC1=NCCC2=C1NC3=C2C=CC(=C3)O

計算された属性

  • 精确分子量: 200.09500
  • 同位素质量: 198.079313
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 516
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.1
  • XLogP3: 1.7

じっけんとくせい

  • 密度みつど: 1.37
  • ゆうかいてん: 211-219 ºC
  • Boiling Point: 507.5°Cat760mmHg
  • フラッシュポイント: 231°C
  • Refractive Index: 1.708
  • PSA: 48.38000
  • LogP: 1.67420

3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Security Information

3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8770-25 mg
Harmalol
525-57-5 98.17%
25mg
¥3877.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8770-100 mg
Harmalol
525-57-5 98.17%
100MG
¥8778.00 2022-04-26
TargetMol Chemicals
T8770-50 mg
Harmalol
525-57-5 98.17%
50mg
¥ 5,875 2023-07-11
TargetMol Chemicals
T8770-25mg
Harmalol
525-57-5 98.17%
25mg
¥ 3870 2024-07-20
TargetMol Chemicals
T8770-1 mg
Harmalol
525-57-5 98.17%
1mg
¥ 737 2023-07-11
TargetMol Chemicals
T8770-5 mg
Harmalol
525-57-5 98.17%
5mg
¥ 1,575 2023-07-11
TargetMol Chemicals
T8770-5mg
Harmalol
525-57-5 98.17%
5mg
¥ 1570 2024-07-20
TargetMol Chemicals
T8770-1mg
Harmalol
525-57-5 98.17%
1mg
¥ 737 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8770-10 mg
Harmalol
525-57-5 98.17%
10mg
¥2157.00 2022-04-26
TargetMol Chemicals
T8770-10 mg
Harmalol
525-57-5 98.17%
10mg
¥ 2,157 2023-07-11

3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- 関連文献

3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-に関する追加情報

Exploring 3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- (CAS No. 525-57-5): Properties, Applications, and Research Insights

The compound 3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- (CAS No. 525-57-5) is a fascinating heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. This unique structure combines a pyridoindole core with hydroxyl and methyl substituents, making it a valuable scaffold for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive compound due to its structural similarity to naturally occurring alkaloids.

Recent studies have focused on the synthetic pathways for 3H-Pyrido[3,4-b]indol-7-ol derivatives, with particular emphasis on green chemistry approaches. The compound's molecular structure features a fused pyridine-indole system, which contributes to its interesting electronic properties and potential as a fluorescence probe in biological imaging. Its 4,9-dihydro configuration adds stability while maintaining reactivity at key positions, making it versatile for further chemical modifications.

The 1-methyl substitution in 525-57-5 has been shown to influence both the compound's physicochemical properties and its biological activity. Computational chemistry studies suggest this modification enhances membrane permeability, a crucial factor for pharmaceutical applications. Current research explores its potential as a central nervous system agent, with preliminary studies indicating interesting interactions with neurotransmitter receptors.

From a material science perspective, the pyrido[3,4-b]indole core of this compound exhibits promising photophysical properties. Researchers are investigating its use in organic electronics, particularly as a component in OLED materials. The 7-hydroxy group provides an excellent handle for further functionalization, allowing tuning of electronic properties for specific applications in optoelectronic devices.

The synthetic accessibility of 3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- makes it particularly attractive for medicinal chemistry programs. Recent publications highlight its use as a building block for more complex structures targeting various disease pathways. Its structural rigidity combined with hydrogen bonding capacity makes it an excellent candidate for molecular recognition applications in drug design.

Analytical characterization of CAS 525-57-5 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and help researchers understand its three-dimensional conformation, which is crucial for structure-activity relationship studies. The crystalline form of this compound has been particularly well-studied due to its interesting packing motifs in the solid state.

In the context of current pharmaceutical trends, 3H-Pyrido[3,4-b]indol-7-ol derivatives are being explored for their potential in neurodegenerative disease research. The compound's ability to cross the blood-brain barrier makes it particularly interesting for CNS drug development. Additionally, its antioxidant properties have sparked investigations into its potential for anti-aging applications, aligning with growing consumer interest in longevity science.

The safety profile of 525-57-5 has been extensively studied, with research indicating good toxicological characteristics at therapeutic doses. This makes it an attractive candidate for further preclinical development. Recent patent literature reveals growing commercial interest in this compound class, particularly for neurological indications and metabolic disorders.

From a supply chain perspective, 3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl- is available from specialized chemical suppliers with various purity grades to meet different research needs. The compound's storage stability and handling requirements are well-documented, making it convenient for laboratory use. Current market analysis suggests steady growth in demand for this research chemical, particularly from the pharmaceutical sector.

Future research directions for CAS 525-57-5 include exploration of its catalytic applications and potential use in supramolecular chemistry. The compound's ability to form molecular complexes through its hydrogen bonding network opens possibilities for sensor development and molecular recognition systems. Additionally, its electronic properties suggest potential applications in emerging fields like molecular electronics and quantum computing materials.

For researchers working with 3H-Pyrido[3,4-b]indol-7-ol,4,9-dihydro-1-methyl-, proper analytical methods and characterization techniques are essential. Recent advances in spectroscopic methods have improved our understanding of this compound's solution behavior and intermolecular interactions. These insights are crucial for developing structure-based drug design approaches and optimizing its physicochemical properties for specific applications.

The growing body of literature on 525-57-5 reflects its importance as a versatile chemical platform. From medicinal chemistry to material science, this compound continues to reveal new possibilities for scientific innovation. As research progresses, we anticipate seeing more applications emerge for this interesting heterocyclic compound, particularly in areas addressing current global health challenges and technological needs.

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